molecular formula C22H24O10 B1246099 Belalloside B

Belalloside B

Cat. No. B1246099
M. Wt: 448.4 g/mol
InChI Key: RAVXJUVWDPLEKN-OUUKCGNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belalloside B is a natural product found in Iris domestica with data available.

Scientific Research Applications

Synthesis and Medicinal Applications

Belalloside B is a compound isolated from the Thai medicinal plant Belamcanda chinensis. The synthesis of Belalloside B and its analogs has been achieved using a simple approach, leading to good yields of the compounds (Kasthuri et al., 2018). This synthesis process is important for medicinal research and potential therapeutic applications.

Hepatocyte Research

Belalloside B has been used in the study of hepatitis B virus (HBV) infection in Tupaia hepatocytes. This research is crucial in understanding the mechanisms of HBV infection and developing therapeutic strategies. Primary hepatocytes isolated from Tupaia belangeri were shown to be susceptible to HBV infection, making them a useful model for studying various aspects of the disease (Walter et al., 1996).

properties

Product Name

Belalloside B

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C22H24O10/c1-11(23)13-5-8-15(16(9-13)29-2)31-22-20(27)19(26)18(25)17(32-22)10-30-21(28)12-3-6-14(24)7-4-12/h3-9,17-20,22,24-27H,10H2,1-2H3/t17-,18-,19+,20-,22-/m1/s1

InChI Key

RAVXJUVWDPLEKN-OUUKCGNVSA-N

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)OC

synonyms

belalloside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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